Cbz-Lys-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Lys-Arg-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The protecting groups used include carbobenzoxy (Cbz) for lysine and arginine, and p-nitroanilide (pNA) for the terminal group .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cbz-Lys-Arg-pNA undergoes hydrolysis reactions catalyzed by trypsin-like serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Tris-HCl buffer and the enzyme trypsin .
Major Products Formed
The primary product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release is used as an indicator of protease activity .
Scientific Research Applications
Cbz-Lys-Arg-pNA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: It is used in protein interaction studies and functional analysis of proteases.
Medicine: The compound is employed in diagnostic assays to measure protease activity in biological samples.
Industry: It is used in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
Cbz-Lys-Arg-pNA acts as a substrate for trypsin-like serine proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond between lysine and arginine, releasing p-nitroaniline. This reaction is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues .
Comparison with Similar Compounds
Similar Compounds
Cbz-Lys-SBzl: Another substrate for trypsin-like proteases, differing in the terminal group.
D-Val-Leu-Arg-pNA: A similar peptide substrate with different amino acid sequence.
Uniqueness
Cbz-Lys-Arg-pNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for easy detection and quantification of protease activity. This makes it a valuable tool in biochemical research and diagnostic applications .
Properties
Molecular Formula |
C26H36N8O6 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
InChI Key |
GSXIDHCDZTUNBT-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.